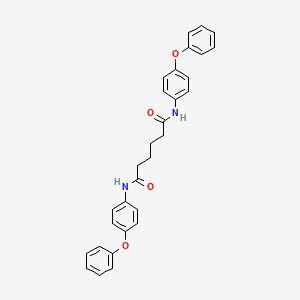
N,N'-bis(4-phenoxyphenyl)hexanediamide
Cat. No. B8767666
M. Wt: 480.6 g/mol
InChI Key: KQBCFNWBINDKIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04868271
Procedure details


N,N'-Bis-(4-phenoxyphenyl)adipamide was prepared by the reaction of p-phenoxyaniline with adipoyl chloride. This amide (5.8625 g, 0.0122 moles) was polymerized with terephthaloyl chloride (2.4969 g, 0.0123 moles) using p-phenoxybenzophenone (0.0825 g, 0.0003 moles) as capping agent and following the procedure of Example 27. The amounts of aluminum chloride, DMF and DCE used were 14.48 g (0.1086 moles), 3.79 mLs (0.0492 moles) and 60 mL, respectively. The light pink fibrous polymer which was obtained had the repeat unit ##STR44##








Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]([C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:15](Cl)(=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][C:20](Cl)=[O:21].C(Cl)(=O)C1C=CC(C(Cl)=O)=CC=1.[O:37]([C:44]1[CH:49]=[CH:48][C:47](C(=O)C2C=CC=CC=2)=[CH:46][CH:45]=1)[C:38]1[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=1.[Cl-].[Al+3].[Cl-].[Cl-].C[N:63](C=O)C>ClCCCl>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([NH:12][C:15](=[O:23])[CH2:16][CH2:17][CH2:18][CH2:19][C:20]([NH:63][C:47]2[CH:48]=[CH:49][C:44]([O:37][C:38]3[CH:43]=[CH:42][CH:41]=[CH:40][CH:39]=3)=[CH:45][CH:46]=2)=[O:21])=[CH:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:4.5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)Cl)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
2.4969 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0.0825 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)C(C1=CC=CC=C1)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The light pink fibrous polymer which was obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)C1=CC=C(C=C1)NC(CCCCC(=O)NC1=CC=C(C=C1)OC1=CC=CC=C1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0122 mol | |
| AMOUNT: MASS | 5.8625 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
